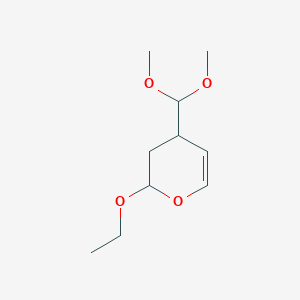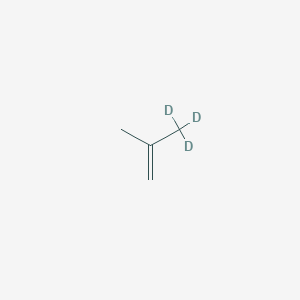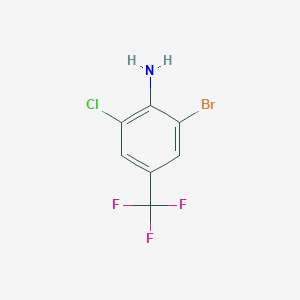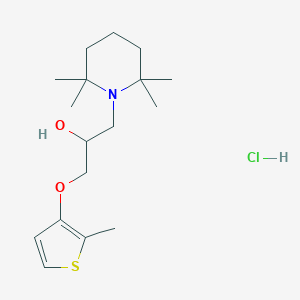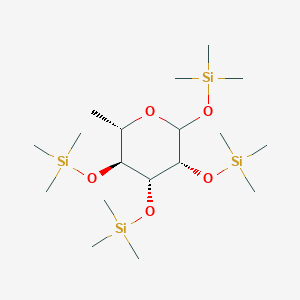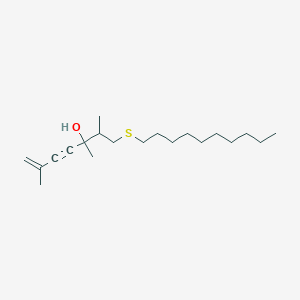
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol, commonly known as S-farnesylthiosalicylic acid (FTS), is a synthetic compound that has gained attention for its potential use in cancer treatment. FTS belongs to the family of salicylic acid derivatives and is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. FTS has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.
Mecanismo De Acción
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol exerts its anti-tumor activity by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. Inhibition of farnesyltransferase prevents the proper localization and function of certain proteins, leading to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of the oncogene Ras, which is commonly mutated in cancer. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and inflammation. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been found to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has several advantages for lab experiments. It exhibits potent anti-tumor activity, making it a useful tool for studying cancer biology. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires specialized equipment and skilled personnel. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol. Further research is needed to elucidate the exact mechanism of action of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol and its effects on various signaling pathways involved in cancer progression. In addition, the development of more efficient synthesis methods and formulations of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol could improve its use in lab experiments and potential clinical applications. Finally, the combination of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol with other anti-cancer agents could enhance its anti-tumor activity and provide new avenues for cancer treatment.
Métodos De Síntesis
The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol involves the reaction of salicylic acid with decyl mercaptan and 3-methyl-2-buten-1-ol, followed by the addition of trimethylsilyl acetylene and the removal of the protecting groups. The final product is obtained by purification using column chromatography. The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In animal models, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to inhibit tumor growth and metastasis, making it a promising candidate for further research.
Propiedades
Número CAS |
102244-23-5 |
|---|---|
Nombre del producto |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
Fórmula molecular |
C20H36OS |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
1-decylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C20H36OS/c1-6-7-8-9-10-11-12-13-16-22-17-19(4)20(5,21)15-14-18(2)3/h19,21H,2,6-13,16-17H2,1,3-5H3 |
Clave InChI |
HBTWZHREWLKKRH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
SMILES canónico |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Sinónimos |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



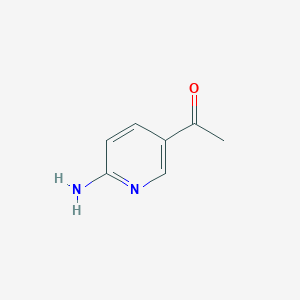
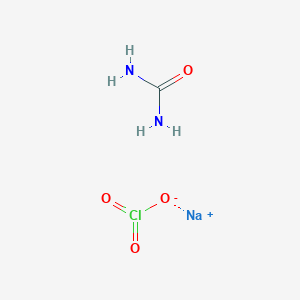
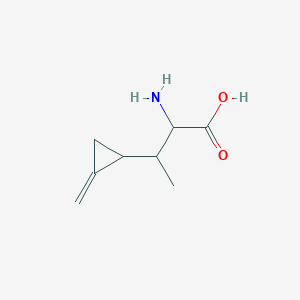
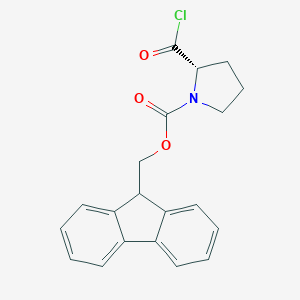
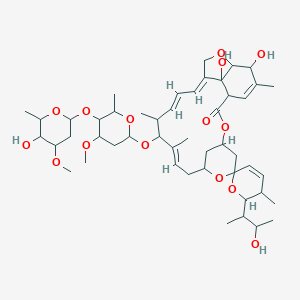
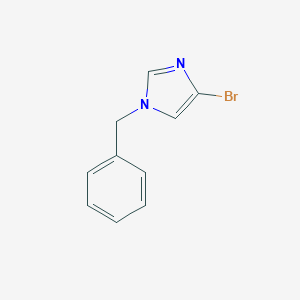
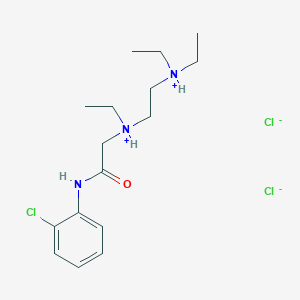
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

